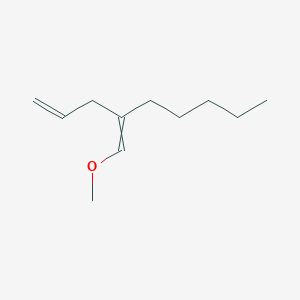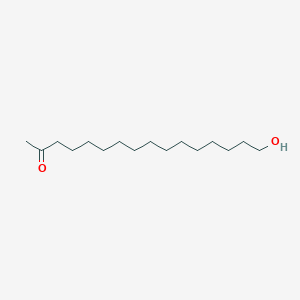
16-Hydroxyhexadecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Hydroxyhexadecan-2-one is a long-chain fatty acid derivative with the molecular formula C16H32O3. . This compound is characterized by the presence of a hydroxyl group (-OH) at the 16th carbon and a ketone group (C=O) at the 2nd carbon of the hexadecanoic acid chain. It is commonly found in various natural sources and has significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-Hydroxyhexadecan-2-one typically involves the hydroxylation of hexadecanoic acid. One common method is the catalytic oxidation of hexadecanoic acid using a suitable oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound often involves the biotransformation of hexadecanoic acid using microbial enzymes. Specific strains of bacteria or fungi are employed to hydroxylate the fatty acid at the desired position. This method is advantageous due to its high selectivity and environmentally friendly nature .
化学反応の分析
Types of Reactions: 16-Hydroxyhexadecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid group, resulting in the formation of hexadecanedioic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol, yielding 16-hydroxyhexadecan-2-ol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification, to form esters with different alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Acidic or basic catalysts for esterification reactions.
Major Products Formed:
Oxidation: Hexadecanedioic acid.
Reduction: 16-Hydroxyhexadecan-2-ol.
Substitution: Various esters depending on the alcohol used.
科学的研究の応用
16-Hydroxyhexadecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It plays a role in the study of lipid metabolism and fatty acid biosynthesis.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable plastics, surfactants, and cosmetics.
作用機序
The mechanism of action of 16-Hydroxyhexadecan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. It may also influence signaling pathways related to inflammation and cell proliferation .
類似化合物との比較
16-Hydroxyhexadecanoic acid: Similar structure but lacks the ketone group at the 2nd carbon.
Hexadecanedioic acid: Formed by the oxidation of 16-Hydroxyhexadecan-2-one.
16-Hydroxyhexadecan-2-ol: Formed by the reduction of the ketone group in this compound.
Uniqueness: this compound is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
特性
CAS番号 |
421576-50-3 |
|---|---|
分子式 |
C16H32O2 |
分子量 |
256.42 g/mol |
IUPAC名 |
16-hydroxyhexadecan-2-one |
InChI |
InChI=1S/C16H32O2/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 |
InChIキー |
GHZMGEWMCWHMEI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
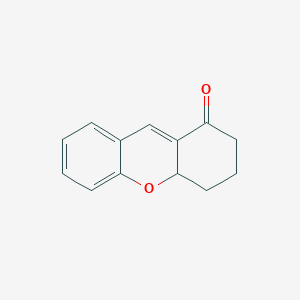

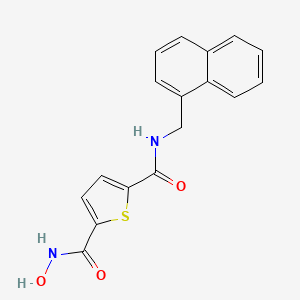
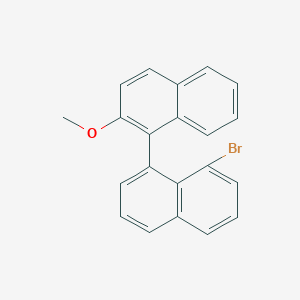
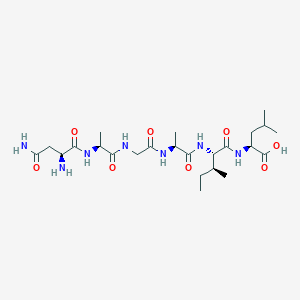

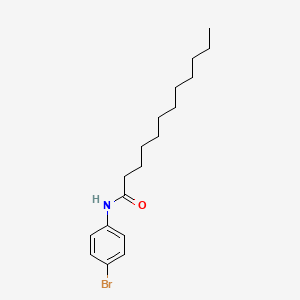
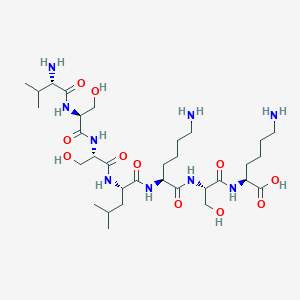
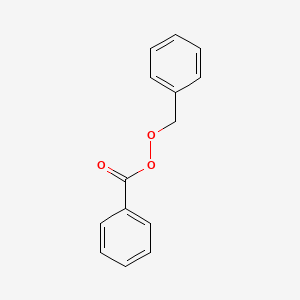

![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
